8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is notable for its unique structure, which includes a methoxy group, a phenylacetyl group, and a tetrahydro-pyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through a multi-step process involving several key reactions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.
N-Alkylation: The indole core can be further functionalized through N-alkylation using alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific receptors or enzymes, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activity.
Harmine: An alkaloid with a similar indole core, used for its psychoactive properties.
Indolizino[8,7-b]indole: A structurally related compound with potential pharmacological applications.
Uniqueness
8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and phenylacetyl groups, in particular, contribute to its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C20H20N2O2/c1-24-15-7-8-18-16(12-15)17-13-22(10-9-19(17)21-18)20(23)11-14-5-3-2-4-6-14/h2-8,12,21H,9-11,13H2,1H3 |
InChI Key |
DLJQSWWHOKZZEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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